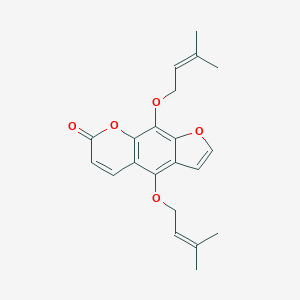

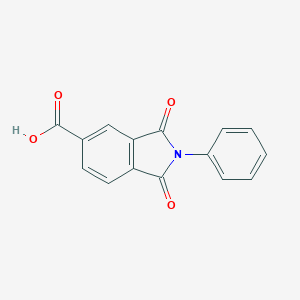

5-(叔丁氧羰基氨基)-1H-吲哚-2-羧酸

描述

The compound “5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .

Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

科学研究应用

化学合成和结构研究

一个研究领域涉及衍生自或与 5-(叔丁氧羰基氨基)-1H-吲哚-2-羧酸相关的化合物的化学合成和结构分析。例如,在用于去除 Boc/tBu 保护基的酸性条件下,某些氨基-二氧代八氢衍生物的酸诱导的不典型自发转化为双环内酰胺揭示了产生受限非肽模拟物的有趣途径 (Sheng 等人,2015)。类似地,双吲哚海洋生物碱 topsentin 的脱氮类似物的简便合成证明了该化合物在生成具有潜在生物活性的结构复杂分子的多功能性 (Carbone 等人,2013)。

药物化学应用

在药物化学中,5-(叔丁氧羰基氨基)-1H-吲哚-2-羧酸的衍生物作为合成具有潜在治疗应用的新型化合物的关键中间体。例如,表征了 NMDA 受体拮抗剂的关键中间体,揭示了它们的分子复杂性和药效基团修饰的潜力 (Bombieri 等人,2005)。另一项研究重点关注对映纯二氢异恶唑衍生物的结构研究和 NMDA 活性,强调了分子几何和分子间相互作用在调节生物活性中的重要性 (Meneghetti 等人,2006)。

新型反应开发

研究还扩展到利用 5-(叔丁氧羰基氨基)-1H-吲哚-2-羧酸开发新的化学反应。一项研究展示了羧酸与非亲核 N-杂环和苯胺的新缩合反应,扩展了在具有高官能团相容性的广泛氮化合物中酰化的工具箱 (Umehara 等人,2016)。

作用机制

Target of Action

It’s known that this compound is a derivative of indoleamine-2,3-dioxygenase 1 (ido1), which plays a crucial role in the immune response by catalyzing the first step in the kynurenine pathway .

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is widely used as a protecting group for amino acids in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . The Boc-protected amino acid ionic liquids (Boc-AAILs) are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .

Pharmacokinetics

The boc group is known to improve the stability and solubility of amino acids, which can potentially enhance their bioavailability .

Result of Action

The result of the action of this compound is the formation of dipeptides . Dipeptides are crucial components of proteins and play essential roles in various biological processes.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the Boc group is typically performed under acidic conditions and can be accelerated by increasing the temperature . Furthermore, the solubility of the Boc-AAILs can be affected by the solvent used, with these compounds being miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

属性

IUPAC Name |

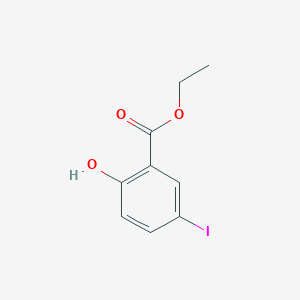

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-4-5-10-8(6-9)7-11(16-10)12(17)18/h4-7,16H,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNXRJKQZFKDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid | |

CAS RN |

138730-81-1 | |

| Record name | 5-{[(tert-butoxy)carbonyl]amino}-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

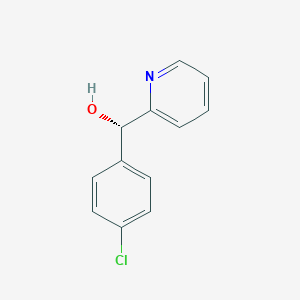

![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)

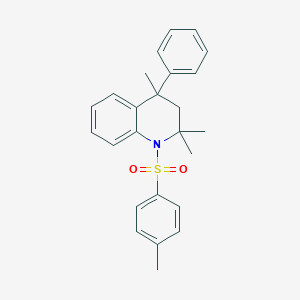

![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)

![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)

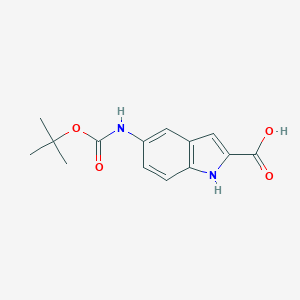

![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)